4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
CAS No.: 922116-05-0
Cat. No.: VC6480199
Molecular Formula: C23H29BrN4O
Molecular Weight: 457.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922116-05-0 |
|---|---|
| Molecular Formula | C23H29BrN4O |
| Molecular Weight | 457.416 |
| IUPAC Name | 4-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C23H29BrN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29) |
| Standard InChI Key | KESSQIYYAUOJRO-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N(CC4)C |
Introduction
Structural Features:
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Core Benzamide Unit: The compound contains a benzamide backbone where the bromine atom is attached to the para position of the benzene ring.
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Indoline Group: A 1-methylindoline moiety is connected through an ethyl linker to the amide nitrogen.
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Piperazine Substituent: A 4-methylpiperazine group is also attached to the ethyl linker, providing additional flexibility and potential for biological interactions.
Synthesis
The synthesis of this compound typically involves:
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Amide Formation: Coupling of a bromobenzoyl chloride derivative with an amine intermediate containing the indoline and piperazine moieties.
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Functional Group Modifications: Introduction of substituents (e.g., methyl groups) on the indoline and piperazine rings to enhance pharmacokinetic properties.
Example Reaction Scheme:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Bromobenzoyl chloride + Ethyl-linked indoline-piperazine amine | Formation of target benzamide |
| 2 | Methylation (if required) | Introduction of methyl groups |
Anticancer Activity
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The indoline moiety is known to exhibit cytotoxic effects in various derivatives.
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Piperazine rings are often found in kinase inhibitors or receptor modulators, suggesting possible anticancer properties.
CNS Applications
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Compounds containing piperazine are frequently explored for neurological applications, including as serotonin or dopamine receptor modulators.
Antimicrobial Potential
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Brominated aromatic compounds often show antimicrobial activity due to their ability to disrupt microbial membranes or inhibit enzymes.
Research Implications
This compound represents a promising scaffold for drug discovery due to its multifunctional groups and potential for diverse biological interactions.
Molecular Docking
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Computational studies can predict binding modes with enzymes or receptors, aiding in drug design.
Toxicological Studies
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Assessment of cytotoxicity and off-target effects is crucial for further development.
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